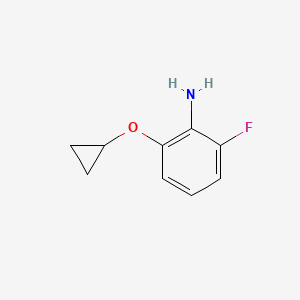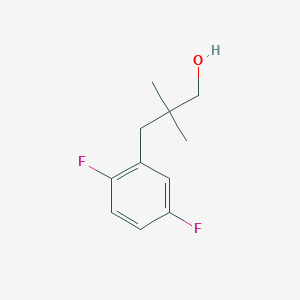
2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzaldehyde group attached to the pyrazole ring, which is further substituted with three methyl groups at positions 3, 4, and 5. The structural uniqueness of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One efficient method involves using a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions . This method is environmentally friendly, simple to operate, and provides good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzoic acid.
Reduction: Formation of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzyl alcohol.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Pyrazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde is largely dependent on its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, influencing biological pathways. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
3,4,5-Trimethyl-1H-pyrazole: A simpler pyrazole derivative without the benzaldehyde group.
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzoic acid: An oxidized form of the compound.
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzyl alcohol: A reduced form of the compound.
Uniqueness: 2-(3,4,5-Trimethyl-1h-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the benzaldehyde group and the highly substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-(3,4,5-trimethylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-9-10(2)14-15(11(9)3)13-7-5-4-6-12(13)8-16/h4-8H,1-3H3 |
Clé InChI |
HRGJUZARYVXBHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C)C2=CC=CC=C2C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


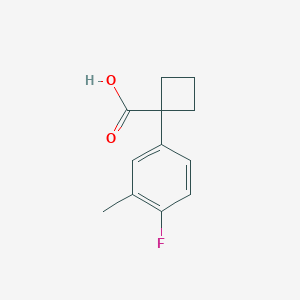
![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)

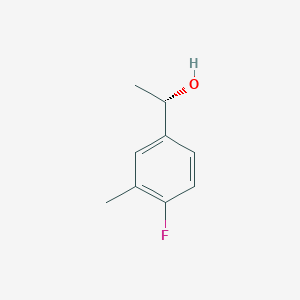
![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid](/img/structure/B13618005.png)

![Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13618020.png)
![(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride](/img/structure/B13618028.png)
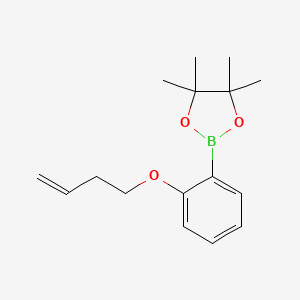

![6-(2,4-Dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13618038.png)

